molecular formula C8H4ClN3 B1604304 3-Chloro-1H-indazole-5-carbonitrile CAS No. 1000341-16-1

3-Chloro-1H-indazole-5-carbonitrile

Cat. No. B1604304
M. Wt: 177.59 g/mol
InChI Key: NOAQBEABNLUARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-1H-indazole-5-carbonitrile” is a chemical compound with the molecular formula C8H4ClN3 and a molecular weight of 177.59 . It is also known as "5-chloro-1H-indazole-3-carbonitrile" .


Synthesis Analysis

The synthesis of indazoles, including “3-Chloro-1H-indazole-5-carbonitrile”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “3-Chloro-1H-indazole-5-carbonitrile” consists of a five-membered ring containing two nitrogen atoms and a six-membered ring containing a chlorine atom .


Physical And Chemical Properties Analysis

“3-Chloro-1H-indazole-5-carbonitrile” has a density of 1.5 g/cm3 and a boiling point of 403ºC at 760 mmHg . It is stored at 2-8°C .

Scientific Research Applications

  • Synthesis of Tryptophan Dioxygenase Inhibitors

    • Field : Medicinal Chemistry
    • Application : 3-Chloro-1H-indazole-5-carbonitrile can be used as a reactant for the synthesis of tryptophan dioxygenase inhibitors .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : These inhibitors have potential applications as anticancer immunomodulators .
  • Preparation of Antifungal Agents

    • Field : Medicinal Chemistry
    • Application : 3-Chloro-1H-indazole-5-carbonitrile can be used for enantioselective preparation of antifungal agents .
    • Method : The specific method of preparation is not provided in the source .
    • Results : These agents can be used to treat fungal infections .
  • Synthesis of BACE-1 Inhibitors

    • Field : Medicinal Chemistry
    • Application : 3-Chloro-1H-indazole-5-carbonitrile can be used for the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : These inhibitors can be used in the treatment of Alzheimer’s disease .
  • Synthesis of Antiviral Agents

    • Field : Medicinal Chemistry
    • Application : Indazole derivatives, including potentially 3-Chloro-1H-indazole-5-carbonitrile, can be used in the synthesis of antiviral agents .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : These agents can be used to treat viral infections .
  • Synthesis of Anti-inflammatory Agents

    • Field : Medicinal Chemistry
    • Application : Indazole derivatives can be used in the synthesis of anti-inflammatory agents .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : These agents can be used to treat inflammation .
  • Synthesis of Antidepressant Agents

    • Field : Medicinal Chemistry
    • Application : Indazole derivatives can be used in the synthesis of antidepressant agents .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : These agents can be used to treat depression .
  • Synthesis of Antihypertensive Agents

    • Field : Medicinal Chemistry
    • Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive agents .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : These agents can be used to treat high blood pressure .
  • Synthesis of Antibacterial Agents

    • Field : Medicinal Chemistry
    • Application : Indazole derivatives can be used in the synthesis of antibacterial agents .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : These agents can be used to treat bacterial infections .
  • Synthesis of Phosphoinositide 3-Kinase δ Inhibitors

    • Field : Medicinal Chemistry
    • Application : Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : These inhibitors can be used in the treatment of respiratory diseases .

Safety And Hazards

“3-Chloro-1H-indazole-5-carbonitrile” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove to fresh air . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

3-chloro-2H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAQBEABNLUARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646706
Record name 3-Chloro-2H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1H-indazole-5-carbonitrile

CAS RN

1000341-16-1
Record name 3-Chloro-2H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1H-indazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloro-1H-indazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-Chloro-1H-indazole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-Chloro-1H-indazole-5-carbonitrile
Reactant of Route 5
3-Chloro-1H-indazole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-Chloro-1H-indazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.